PTC596
Description
Nomenclature and Research Context of PTC596
This compound is known by its International Nonproprietary Name (INN), Unesbulin. nih.govwikipedia.org Its formal chemical name is 5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine. nih.govwikipedia.orgnih.govwikipedia.org The compound possesses a molecular formula of C19H13F5N6 and a molecular weight of 420.3 g/mol . nih.govwikipedia.orgwikipedia.org Its Chemical Abstracts Service (CAS) Registry Number is 1610964-64-1, and its PubChem Compound Identifier (CID) is 74223469. nih.govwikipedia.orgwikipedia.org
This compound is an investigational small molecule that has been explored within the context of developing new antineoplastic agents. nih.govwikipedia.orgwikidata.orgguidetoimmunopharmacology.org Its research context initially focused on its ability to inhibit the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein, a crucial regulator in cancer stem cell survival. wikipedia.orgmims.comfishersci.no Subsequent investigations revealed that its primary mechanism involves direct binding to tubulin, a validated target in cancer therapy. nih.govwikipedia.orgguidetoimmunopharmacology.orgwikipedia.orgfishersci.camims.comebi.ac.uk Notably, this compound binds to the colchicine (B1669291) site of tubulin through distinct interactions not observed with other agents targeting this site. nih.govwikidata.orgwikipedia.org Unlike many other tubulin-binding agents, this compound is orally bioavailable and is not a substrate for P-glycoprotein (P-gp), which is a significant advantage in overcoming drug resistance mechanisms. nih.govwikipedia.orgwikidata.orgguidetoimmunopharmacology.orgwikipedia.orgwikipedia.org
Table 1: Key Nomenclature and Chemical Properties of this compound
| Property | Value |
| Synonyms | Unesbulin, PTC-596 |
| Chemical Name | 5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine |
| Molecular Formula | C19H13F5N6 |
| Molecular Weight | 420.3 g/mol |
| CAS Number | 1610964-64-1 |
| PubChem CID | 74223469 |
Historical Identification and Initial Biological Activity of this compound
The initial identification of this compound stemmed from its capacity to inhibit the proliferation of cancer stem cells (CSCs) that express the BMI1 protein. wikipedia.orgmims.com BMI1, a component of the polycomb repressive complex 1 (PRC1), is frequently overexpressed in various tumor types and plays a critical role in the survival, proliferation, and resistance of CSCs to chemotherapy. nih.govwikipedia.orgfishersci.no
Early biological activity studies demonstrated that this compound induces hyper-phosphorylation of BMI1, leading to its degradation. nih.govfishersci.no This process disrupts BMI1-mediated signaling pathways, resulting in reduced proliferation of tumor cells expressing BMI1. nih.govfishersci.no Further mechanistic investigations, however, revealed that the downregulation of BMI1 protein levels and function is a secondary effect. wikipedia.org The primary mode of action for this compound was identified as potent inhibition of tubulin polymerization, which subsequently induces G2-M mitotic arrest and apoptosis in cancer cells. wikipedia.orgwikipedia.orgfishersci.ca
In in vitro studies, this compound exhibited potent inhibitory effects on various cancer cell lines. For instance, it inhibited the proliferation of MOLM-13 acute myeloid leukemia (AML) cells with an IC50 of 22.4 nM and Rec-1 mantle cell lymphoma (MCL) cells with an IC50 of 136 nM. wikipedia.org The compound also induced BMI1 degradation and apoptosis in these cell types. wikipedia.org Furthermore, this compound was shown to reduce microtubule polymerization and induce cell cycle arrest at the G2/M phase in MM.1S multiple myeloma cells. wikipedia.orgfishersci.ca It also effectively decreased the number of side population cells, a subset characterized by stem-like properties, in Rec-1 cells with an IC50 of 138 nM. wikipedia.org
Table 2: Preclinical In Vitro Activity of this compound
| Cell Line/Population | Activity Metric | Value | Reference |
| MOLM-13 (Acute Myeloid Leukemia) | IC50 | 22.4 nM | wikipedia.org |
| Rec-1 (Mantle Cell Lymphoma) | IC50 | 136 nM | wikipedia.org |
| Rec-1 (Side Population Cells) | IC50 | 138 nM | wikipedia.org |
| Various Cancer Cell Lines (239 tested) | CC50 | ≤1.2 µmol/L (in 87% of cell lines) | wikipedia.org |
Current Research Landscape and Preclinical Significance of this compound
The current research landscape for this compound highlights its broad-spectrum anticancer activity and its potential as a therapeutic agent, particularly in preclinical oncology models. This compound demonstrated activity across a wide range of tumor types, inhibiting 87% of 239 tested cancer cell lines with a concentration resulting in a 50% decrease in cell viability (CC50) at or below 1.2 µmol/L. wikipedia.org
Preclinical studies have shown this compound to be efficacious as a monotherapy and in combination with other standard chemotherapeutics across various cancer models:
Hematological Malignancies: this compound has demonstrated anti-leukemic activity in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) models. wikipedia.orgfishersci.caguidetopharmacology.org In multiple myeloma (MM), this compound inhibited the proliferation of MM cell lines and primary MM samples in vitro and MM cell lines in vivo. fishersci.ca It also synergized with proteasome inhibitors like bortezomib (B1684674) and carfilzomib (B1684676) to suppress the growth of MM cells. fishersci.ca
Solid Tumors:
Leiomyosarcoma (LMS): Efficacy has been observed in mouse models of LMS, both as a single agent and in combination with other agents, including dacarbazine (B1669748). wikidata.orgebi.ac.ukmims.comfishersci.ca
Glioblastoma: this compound showed efficacy in an orthotopic model of glioblastoma, even under conditions where temozolomide (B1682018) was inactive. wikidata.orgwikipedia.org
Pediatric Brain Tumors: In models of diffuse intrinsic pontine glioma (DIPG) and pediatric high-grade gliomas (HGG), this compound selectively inhibited cell proliferation and induced apoptosis at nanomolar concentrations. wikipedia.org It also suppressed cell growth and tumor growth in vivo in patient-derived orthotopic xenograft mouse models of HGG. wikipedia.org For Group 3 medulloblastoma, this compound decreased cell proliferation and self-renewal capacity in vitro, and when combined with radiochemotherapy in vivo, it significantly reduced tumor burden and extended animal survival. wikipedia.org
Pancreatic Ductal Adenocarcinoma (PDA): this compound has shown synergistic effects with standard clinical regimens, such as gemcitabine (B846)/nab-paclitaxel, in PDA models. guidetoimmunopharmacology.orgfishersci.ca
A significant aspect of this compound's preclinical significance is its ability to induce G2/M cell cycle arrest and subsequent apoptotic cell death. wikipedia.orgwikipedia.orgfishersci.caebi.ac.uk Furthermore, it has been shown to downregulate MCL-1, an anti-apoptotic protein, and induce p53-independent mitochondrial apoptosis in acute myeloid leukemia progenitor cells. wikipedia.orgfishersci.caguidetopharmacology.org Its oral bioavailability and its non-substrate status for P-glycoprotein contribute to its promising profile for further development, potentially offering advantages in drug delivery and overcoming resistance mechanisms often encountered with other anticancer agents. nih.govwikipedia.orgwikidata.orgguidetoimmunopharmacology.orgwikipedia.orgwikipedia.org
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PTC596; PTC-596; PTC 596. |
Origin of Product |
United States |
Preclinical Pharmacodynamics and Molecular Mechanism of Action of Ptc596
Interactions with Cellular Microtubule Dynamics
PTC596 exerts its primary cytotoxic effects by disrupting the dynamic nature of cellular microtubules, which are essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.
Tubulin Binding and Polymerization Inhibition by this compound
This compound directly binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization into microtubules. researchgate.net This has been demonstrated in both cell-based and cell-free assays. Western blot analyses of cells treated with this compound show a significant increase in the soluble (unpolymerized) tubulin fraction and a corresponding decrease in the polymerized tubulin fraction. nih.gov In cell-free tubulin polymerization assays, this compound has been shown to directly and significantly decrease the rate of tubulin polymerization, an effect similar to that of colchicine (B1669291). researchgate.net This inhibition of microtubule formation disrupts the cellular microtubule network, leading to profound effects on cell structure and function.
Distinct Binding Site Characteristics of this compound on Tubulin
X-ray crystallography studies have revealed that this compound binds to the colchicine site on β-tubulin. nih.gov This binding site is located at the interface between the α- and β-tubulin subunits. The interaction is characterized by unique key interactions that distinguish this compound from other colchicine-site binding agents. The central 5-fluoro-pyrimidine-4,6-diamine core of this compound is positioned between the side chain of βLeu248 and the main chain of βLeu255. Hydrogen bonds are formed between the 4- and 6-amino groups of this compound and the main chain carbonyls of βAla250 and αThr179, respectively. Furthermore, the 4-amino group engages in a water-mediated contact with the side chains of βLys254 and αAsn101. Structurally, this compound is an amine-substituted pyrimidine compound that lacks the trimethoxyphenyl moiety common to many other tubulin-binding agents, contributing to its distinct pharmacological profile. nih.gov
Consequences of Tubulin Modulation: Mitotic Arrest and Cellular Apoptosis Induction
The inhibition of tubulin polymerization by this compound leads to a disruption of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, causing a potent arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net This has been consistently observed across various cancer cell lines. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. The induction of apoptosis is a key mechanism of this compound's anticancer activity and has been confirmed through assays such as Annexin V staining, which detects the externalization of phosphatidylserine (B164497), an early marker of apoptosis.
| Cell Line | This compound Concentration | % of Cells in G2/M Phase | Fold Increase vs. Control |
| Aspc1 | 0.1 µmol/L | ~40% | ~2.0 |
| Aspc1 | 1.0 µmol/L | ~60% | ~3.0 |
Data showing the percentage of Aspc1 pancreatic cancer cells arrested in the G2/M phase of the cell cycle after 24 hours of treatment with this compound, as measured by flow cytometry for DNA content. researchgate.net
| Cell Line | This compound Concentration | Observation |
| MM.1S | 50 nM | Significant increase in Annexin V-positive cells |
| OPM-2 | 100 nM | Significant increase in Annexin V-positive cells |
Results from Annexin V staining assays in multiple myeloma (MM) cell lines treated with this compound for 48 hours, indicating the induction of apoptosis.
Modulation of Polycomb Group Protein BMI1 by this compound
While the primary mechanism of action of this compound is the inhibition of tubulin polymerization, it also leads to the downregulation of the polycomb group protein BMI1.
Primary Identification as a BMI1 Modulator
This compound was originally identified through screening for compounds that could inhibit the proliferation of cancer stem cells that express high levels of BMI1. nih.gov Early studies characterized it as a BMI1 modulator. However, further research has clarified that the effect of this compound on BMI1 protein levels is not due to direct binding or inhibition of the protein's enzymatic activity. Instead, the downregulation of BMI1 is a downstream consequence of the G2/M cell cycle arrest induced by this compound. nih.gov
Relationship Between Tubulin Inhibition and BMI1 Modulation
This compound is an investigational, orally bioavailable small molecule that was initially identified through its capacity to inhibit the proliferation of cancer stem cells that express the B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein. nih.gov However, subsequent research has clarified that the primary mechanism of action for this compound is the inhibition of tubulin polymerization. nih.govresearchgate.net The downregulation of BMI1 protein levels and the subsequent loss of its function are now understood to be secondary events that occur as a consequence of the potent G2/M mitotic arrest induced by this compound's effect on tubulin. nih.govashpublications.org
X-ray crystallography studies have revealed that this compound binds directly to the colchicine site of tubulin. nih.govnih.gov This interaction is characterized by unique key molecular contacts not previously observed with other agents that bind to this site. nih.gov By binding to tubulin, this compound disrupts the dynamics of microtubules, which are essential for various cellular processes, including the formation of the mitotic spindle during cell division. nih.gov This disruption of microtubule function is the direct cause of the cell cycle arrest, which then leads to the downstream modulation of BMI1. nih.govashpublications.org
| Feature | Description | Source(s) |
| Primary Target | Tubulin | nih.govresearchgate.net |
| Binding Site | Colchicine site of tubulin | nih.govnih.gov |
| Primary Effect | Inhibition of tubulin polymerization | nih.govresearchgate.net |
| Secondary Target | BMI1 | nih.gov |
| Secondary Effect | Downregulation of BMI1 protein levels and function | nih.govashpublications.org |
| Connecting Mechanism | G2/M mitotic arrest induced by tubulin inhibition leads to BMI1 downregulation | nih.govashpublications.org |
Impact on BMI1-Mediated Signaling Pathways
BMI1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and plays a crucial role as a transcriptional repressor in various signaling pathways essential for cell self-renewal and proliferation, such as the Ink4a/Arf, Notch, and Wnt/β-catenin pathways. mdpi.com Elevated BMI1 expression is linked to the maintenance of cancer stem cells and is often associated with a poor prognosis in numerous cancers.
Treatment with this compound leads to the hyperphosphorylation of the BMI1 protein, which results in a loss of its function. ashpublications.org A primary function of the BMI1-containing PRC1 complex is the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a modification that leads to gene silencing. A reduction in H2AK119ub levels serves as a biomarker for the inhibition of BMI1 activity. Studies have demonstrated that this compound treatment causes a dose-dependent reduction in the levels of ubiquitinated H2A, confirming the functional inhibition of BMI1. ashpublications.org By disrupting BMI1's role in these critical signaling pathways, this compound can effectively target and deplete the cancer stem cell population.
Downstream Cellular and Molecular Effects of this compound
Impact on Cell Cycle Progression (G2/M Phase Arrest)
A principal downstream effect of this compound's interaction with its primary molecular target, tubulin, is a potent arrest of the cell cycle in the G2/M phase. researchgate.netashpublications.org Microtubules are fundamental components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the proper formation and function of the mitotic spindle, thereby halting cell division at the G2/M checkpoint. nih.govresearchgate.net This effect has been consistently observed across a variety of cancer cell lines, including multiple myeloma, pancreatic ductal adenocarcinoma, and mantle cell lymphoma. researchgate.netresearchgate.net The induction of G2/M arrest is a key mechanism through which this compound exerts its anti-proliferative effects. researchgate.net
Induction of Programmed Cell Death Pathways
Following cell cycle arrest, this compound effectively induces programmed cell death, primarily through the intrinsic or mitochondrial pathway of apoptosis. nih.govnih.gov The activation of this pathway is characterized by a sequence of molecular events, including the conformational activation of the pro-apoptotic protein BAX, the loss of the mitochondrial membrane potential (Δψm), and the subsequent cleavage and activation of executioner caspase-3. nih.govnih.gov
A crucial aspect of this compound-induced apoptosis is its independence from the tumor suppressor protein p53. nih.govnih.govcancer-research-network.com Many human cancers harbor mutations in the p53 gene, which often confers resistance to conventional chemotherapeutic agents that rely on functional p53 to trigger apoptosis. nih.gov The ability of this compound to induce cell death in a p53-independent manner suggests its potential therapeutic utility in treating refractory or relapsed cancers, particularly those with complex karyotypes or p53 mutations. nih.gov
| Apoptotic Event | Observation with this compound Treatment | Source(s) |
| Pathway | Intrinsic (Mitochondrial) | nih.govnih.gov |
| BAX | Conformational change (activation) | nih.govnih.gov |
| Mitochondrial Membrane Potential | Loss of Δψm | nih.govnih.gov |
| Caspase-3 | Cleavage (activation) | nih.govnih.gov |
| p53-Dependence | Independent | nih.govnih.govcancer-research-network.com |
The induction of mitochondrial apoptosis by this compound is mechanistically linked to its ability to modulate the expression of key anti-apoptotic proteins of the BCL-2 family. Specifically, this compound treatment leads to a significant, dose-dependent reduction in the levels of Myeloid Cell Leukemia 1 (MCL-1). nih.govnih.govresearchgate.net MCL-1 is a critical survival protein that sequesters pro-apoptotic proteins, thereby preventing the initiation of apoptosis. Its downregulation is a pivotal event that sensitizes cancer cells to apoptotic stimuli. nih.gov
The this compound-mediated decrease in MCL-1 occurs at a post-translational level. mdpi.comcancer-research-network.com Instead of affecting gene transcription, this compound promotes the destabilization and subsequent proteasomal degradation of the MCL-1 protein. mdpi.comresearchgate.net One identified mechanism involves the downregulation of the deubiquitinase DUB3, which normally acts to stabilize MCL-1 by removing ubiquitin tags. mdpi.com By inhibiting DUB3, this compound facilitates the ubiquitination and degradation of MCL-1, tipping the cellular balance towards apoptosis. mdpi.com In contrast to its pronounced effect on MCL-1, this compound does not significantly alter the expression levels of other anti-apoptotic proteins like BCL-2 or BCL-XL. researchgate.net
Effects on Protein Levels (e.g., Ubiquitinated Histone H2A, Cyclin B1, Securin)
This compound modulates the levels of several key proteins involved in epigenetic regulation and cell cycle control. A significant downstream effect of this compound is the reduction of ubiquitinated histone H2A (uH2A) levels. This is consistent with the compound's activity as an inhibitor of BMI-1 expression, a core component of the Polycomb Repressive Complex 1 (PRC1) which functions as an E3 ubiquitin ligase for histone H2A. By reducing BMI-1 levels, this compound consequently leads to a decrease in the ubiquitination of histone H2A. This effect has been observed in multiple myeloma (MM) cell lines.
In addition to its impact on histone ubiquitination, this compound has been reported to affect the levels of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to increased levels of Cyclin B1 and Securin. The accumulation of these proteins is indicative of a G2/M phase cell cycle arrest, a phenomenon that has been observed in cells treated with this compound.
The table below summarizes the observed effects of this compound on the levels of these specific proteins.
| Protein | Effect of this compound Treatment | Associated Cellular Process |
| Ubiquitinated Histone H2A (uH2A) | Decrease | Epigenetic Regulation |
| Cyclin B1 | Increase | Cell Cycle Progression (G2/M) |
| Securin | Increase | Cell Cycle Progression (Anaphase) |
Modulation of Other Signaling Pathways (e.g., MYC, AKT)
Research has indicated that the activity of this compound extends to the modulation of critical cancer-related signaling pathways, including the MYC and AKT pathways. In preclinical models of multiple myeloma, treatment with this compound has been shown to result in impaired MYC and AKT signaling activity. nih.gov
The AKT signaling pathway, which is central to cell survival and proliferation, is negatively affected by this compound. Studies in acute myeloid leukemia (AML) have demonstrated that this compound induces apoptosis along with a reduction in the levels of phosphorylated AKT (p-AKT) in patient-derived CD34+CD38low/- stem/progenitor cells. nih.gov This suggests that this compound can inhibit the pro-survival signals mediated by AKT.
Similarly, the MYC signaling pathway, a critical driver of cell proliferation and oncogenesis, is also impacted by this compound treatment. The impairment of MYC signaling activity has been noted as a consequence of treatment with this compound in multiple myeloma cells. nih.gov This effect contributes to the anti-proliferative and pro-apoptotic activity of the compound.
The table below outlines the modulatory effects of this compound on these key signaling pathways.
| Signaling Pathway | Effect of this compound Treatment | Key Downstream Consequence |
| AKT | Impaired signaling; Reduction in phosphorylated AKT | Inhibition of pro-survival signals |
| MYC | Impaired signaling activity | Reduction of proliferative signals |
Preclinical Efficacy Studies of Ptc596
In Vitro Anticancer Activity Spectrum
Preclinical investigations have thoroughly characterized the in vitro anticancer activity of PTC596, revealing its broad-spectrum effects, particular efficacy against chemotherapy-resistant cancer stem cell populations, and clear dose- and time-dependent responses. Correlations between baseline molecular markers and this compound sensitivity have also been identified.
Broad-Spectrum Antiproliferative Effects Across Diverse Cancer Cell Lines
This compound exhibits broad-spectrum antiproliferative activity across a wide array of cancer cell lines. In a comprehensive study, this compound was tested against 239 cancer cell lines, demonstrating inhibitory effects in 87% (208 lines) with a concentration resulting in a 50% decrease in cell viability (CC50) at or below 1.2 μmol/L. guidetopharmacology.orgmims.com The least responsive cancer cell lines, showing ≤60% sensitivity, included lymphoma, bladder, and thyroid cancer cell types. guidetopharmacology.orgmims.com
Beyond these general observations, this compound has shown potent activity in specific cancer types. It significantly reduced cell viability over 96 hours in human pancreatic ductal adenocarcinoma (PDA) cell lines, including Aspc1, Mia PaCa-2, and Panc1. uni.lu In multiple myeloma (MM), this compound induced substantial cytotoxicity in various cell lines, including bortezomib-resistant OPM-2/BTZ and KMS-11/BTZ cells, with CC50 values ranging from 24 to 98 nM. guidetopharmacology.org Furthermore, it inhibited the proliferation of MOLM-13 acute myeloid leukemia (AML) and Rec-1 mantle cell lymphoma (MCL) cancer cells, demonstrating IC50 values of 22.4 nM and 136 nM, respectively. uni.lu In pediatric high-grade glioma (HGG) patient-derived cells and diffuse intrinsic pontine glioma (DIPG) patient-derived neurospheres, this compound exhibited sustained suppression of cell growth and selective inhibition of proliferation at nanomolar concentrations across all DIPG subtypes. citeab.com Treatment of primary and recurrent group 3 medulloblastoma (MB) cells with nanomolar concentrations of this compound also led to decreased cell proliferation. citeab.com
Table 1: In Vitro Antiproliferative Activity of this compound Across Select Cancer Cell Lines
| Cancer Type | Cell Line(s) | Measured Parameter | Value (nM) | Reference |
| Pancreatic Ductal Adenocarcinoma | Aspc1, Mia PaCa-2, Panc1 | Cell Viability Reduction | Potent | uni.lu |
| Multiple Myeloma | OPM-2/BTZ, KMS-11/BTZ | CC50 | 24-98 | guidetopharmacology.org |
| Acute Myeloid Leukemia | MOLM-13 | IC50 | 22.4 | uni.lu |
| Mantle Cell Lymphoma | Rec-1 | IC50 | 136 | uni.lu |
| Mantle Cell Lymphoma | REC-1, NCEB-1, MINO | IC50 (72 hours) | 68-340 | mims.comguidetopharmacology.org |
| Mantle Cell Lymphoma | REC-1, NCEB-1, MINO | ED50 (72 hours) | 150-507 | mims.com |
| High-Grade Glioma (Pediatric Patient-Derived) | Various | Sustained Cell Growth Suppression | Nanomolar | citeab.com |
| Diffuse Intrinsic Pontine Glioma (Patient-Derived Neurospheres) | All Subtypes | Selective Cell Proliferation Inhibition | Nanomolar | citeab.com |
| Medulloblastoma (Group 3 Primary and Recurrent) | Various | Decreased Cell Proliferation | Nanomolar | citeab.com |
Activity in Chemotherapy-Resistant Cancer Stem Cell Populations
This compound demonstrates significant activity against chemotherapy-resistant cancer stem cell populations. It was initially identified for its ability to inhibit the proliferation of cancer stem cells that express the B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein. guidetopharmacology.org Subsequent research has clarified that the downregulation of BMI1 protein levels and function by this compound is a secondary consequence of its potent induction of G2-M mitotic arrest and apoptosis, which is mediated by the inhibition of tubulin polymerization. guidetopharmacology.org
In vitro studies have shown that this compound preferentially targets cancer stem cells that exhibit resistance to conventional chemotherapy. Specifically, it effectively reduced the number of BMI1-expressing and tumor-initiating side population (SP) cells in mantle cell lymphoma (MCL), with an IC50 of 138 nM. uni.lumims.comguidetopharmacology.org In acute myeloid leukemia (AML), this compound effectively depleted patient-derived CD34+CD38low/− stem/progenitor cells. mims.com this compound reduces the levels of BMI1, a protein crucial for cancer stem cell survival. Its selective reduction of functional BMI1 protein, leading to the depletion of the tumor stem cell fraction, occurs with EC50 values ranging from 30 to 200 nM across various tumor cell lines. Mechanistically, this compound induces the hyper-phosphorylation of BMI1, which leads to its degradation and a reduction in polycomb repressive complex 1 (PRC1) activity. Further studies suggest that this compound inhibits APC/CCDC20 activity, resulting in the persistent activation of CDK1 and CDK2, which then mediate the hyperphosphorylation of BMI1.
Dose- and Time-Dependent Responses in Cell Viability and Apoptosis Assays
This compound induces dose- and time-dependent responses in cell viability and apoptosis assays. In mantle cell lymphoma (MCL) cell lines, this compound inhibited cell proliferation and induced apoptosis in a clear dose- and time-dependent manner. mims.com The IC50 values at 72 hours for this compound in MCL cell lines ranged from 68 nM to 340 nM, with corresponding ED50 values from 150 nM to 507 nM. mims.comguidetopharmacology.org
The compound's apoptotic effects are consistently observed across various cancer types. This compound induced mitochondrial apoptosis in MCL cells, evidenced by key molecular events such as the loss of mitochondrial membrane potential, caspase-3 cleavage, BAX activation, and phosphatidylserine (B164497) externalization. mims.comguidetopharmacology.org Importantly, this induction of apoptosis was found to be p53-independent in both MCL and AML cells. uni.lumims.comguidetopharmacology.org In multiple myeloma (MM) cells, this compound treatment resulted in cell cycle arrest at the G2/M phase, followed by apoptotic cell death, which was associated with the inhibition of microtubule polymerization. guidetopharmacology.orguni.lu Specifically, in MOLM-13 and U-937 cells, 200 nM this compound for 10 hours led to an accumulation of cells in the G2/M phase. Furthermore, this compound significantly reduced the protein levels of BMI-1 and ubiquitinated histone H2A, while increasing cyclin B1 and securin levels. guidetopharmacology.org In pancreatic ductal adenocarcinoma (PDA) cell lines, this compound potently induced mitotic arrest and apoptosis. uni.lu
Correlations Between Baseline Molecular Markers and this compound Sensitivity
Studies have identified specific molecular markers that correlate with the sensitivity of cancer cells to this compound. A strong positive correlation was observed between baseline BMI-1 protein levels and this compound-induced apoptosis in MCL cell lines. mims.com High baseline BMI-1 protein levels were predictive of high sensitivity to this compound, indicated by a Pearson correlation coefficient (r) of -0.88 (P = 0.0039). mims.com Similarly, high BMI-1 mRNA levels also correlated positively with increased sensitivity to this compound (r = -0.73; P = 0.042). mims.com Notably, the p53 status of the cells did not influence their sensitivity to this compound, suggesting its efficacy is independent of p53 function. mims.com Conversely, overexpression of BMI-1 was found to desensitize AML cells to this compound-induced apoptosis.
In Vivo Antitumor Efficacy in Animal Models
The promising in vitro activity of this compound has been further validated through extensive in vivo studies in various animal models, demonstrating its efficacy as a monotherapy.
Monotherapy Efficacy in Xenograft Models
This compound has demonstrated significant monotherapy efficacy in a range of xenograft models, including those for leiomyosarcomas, glioblastoma (GBM), fibrosarcoma, multiple myeloma, and leukemia. guidetopharmacology.orgwikidata.org
In human SK-UT-1 and SK-LMS-1 leiomyosarcoma xenograft models, this compound successfully delayed tumor growth. guidetopharmacology.orgmims.com For glioblastoma, monotherapy with this compound in the D-09–0500 MG human GBM tumor xenograft model resulted in a substantial 257% increase in the median time for tumors to reach 1,000 mm³, extending it from 10.6 days to 37.8 days. guidetopharmacology.orgmims.com Furthermore, this compound showed efficacy in an orthotopic model of glioblastoma even under conditions where temozolomide (B1682018) was inactive. guidetopharmacology.orgwikidata.org
Dose optimization studies in preclinical models highlighted that this compound's efficacy correlates with its maximum plasma concentration (Cmax). In the HT1080 fibrosarcoma model, this compound was active when administered at 10 mg/kg twice per week (a weekly dose of 20 mg/kg) or every other day (a weekly dose of approximately 35 mg/kg), whereas a once-daily oral administration at 5 mg/kg (weekly dose of 35 mg/kg) was not active. guidetopharmacology.orgmims.com Similar responses were observed in the U-87 MG GBM model with 10 mg/kg this compound dosed twice per week, every other day, or three times per week. guidetopharmacology.orgmims.com These data suggest that efficacy is more closely related to Cmax than to the area under the curve (AUC) or time above a threshold. guidetopharmacology.orgmims.com
Table 2: Monotherapy Efficacy of this compound in Select In Vivo Xenograft Models
| Cancer Model | Treatment Regimen (Monotherapy) | Key Efficacy Finding | Reference |
| Leiomyosarcoma (SK-UT-1, SK-LMS-1) | Oral administration | Delayed tumor growth | guidetopharmacology.orgmims.com |
| Glioblastoma (D-09–0500 MG) | 12 mg/kg, oral, twice per week | 257% increase in median time to 1,000 mm³ tumor volume (10.6 to 37.8 days) | guidetopharmacology.orgmims.com |
| Glioblastoma (Orthotopic) | This compound monotherapy | Efficacy even when temozolomide was inactive | guidetopharmacology.orgwikidata.org |
| Fibrosarcoma (HT1080) | 10 mg/kg, twice per week or every other day | Active tumor inhibition | guidetopharmacology.orgmims.com |
| Multiple Myeloma (MM.1S) | Oral, twice per week for 3 weeks | Significantly inhibited tumor growth and improved survival | guidetopharmacology.org |
| Acute Myeloid Leukemia (MOLM-13) | 5 mg/kg, p.o. | Increased survival | uni.lu |
| Leukemia (K562 cells) | 20 mg/kg, oral gavage, once weekly for 15 days | Significantly reduced tumor volume | |
| Leukemia (HL-60 cells) | 10 or 12.5 mg/kg, oral gavage, twice weekly until death | Significantly prolonged mouse survival | |
| High-Grade Glioma (Pediatric Patient-Derived) | This compound monotherapy | Tumor growth inhibition | citeab.com |
Investigations into Combination Therapies with Ptc596
Rationales for Synergistic or Additive Therapeutic Approaches
The rationale for investigating PTC596 in combination therapies stems from its distinct mechanism of action and favorable pharmacological properties, which can complement existing anticancer agents. This compound's ability to inhibit microtubule polymerization provides a foundational cytotoxic effect. Unlike many other tubulin-binding agents, this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, allowing it to bypass a common mechanism of multidrug resistance in cancer cells and achieve effective biodistribution into tumors. This characteristic makes it a promising candidate for combinations, as it can potentially enhance the intracellular concentration and efficacy of co-administered drugs that might otherwise be effluxed.
Furthermore, this compound was originally identified for its selective activity in cell lines with high levels of B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein and has been shown to downregulate BMI1, a factor associated with cancer stem cell survival. Targeting BMI1 can contribute to overcoming resistance and inhibiting tumor-initiating cell populations, which are often implicated in treatment failure and relapse. By combining this compound with agents that induce DNA damage, inhibit proteasomes, modulate the cell cycle, or reactivate p53, researchers aim to achieve synergistic or additive therapeutic effects. These combinations can target multiple oncogenic pathways, induce diverse forms of cell death, and potentially overcome intrinsic or acquired resistance mechanisms, leading to more potent and durable anti-tumor responses.
Preclinical Combination Efficacy with Standard Chemotherapeutics
Preclinical investigations have explored the efficacy of this compound in combination with various standard chemotherapeutic agents across different cancer types, demonstrating promising synergistic or additive effects.
Interactions with DNA-Damaging Agents (e.g., Dacarbazine (B1669748), Doxorubicin (B1662922), Etoposide (B1684455), Temozolomide)
Dacarbazine (DTIC): this compound has been shown to significantly enhance the activity of dacarbazine in preclinical models of leiomyosarcoma. A Phase Ib clinical trial investigating this compound in combination with dacarbazine for adults with relapsed/refractory leiomyosarcoma identified a recommended Phase 2 dose, where an objective response rate of 24.1% was observed in efficacy-evaluable subjects.
Doxorubicin (Doxil): Studies have indicated additive or synergistic efficacy when this compound is combined with doxorubicin. In a fibrosarcoma mouse model, Doxil at 9 mg/kg (5 doses) combined with this compound resulted in a median time for tumors to reach 1,000 mm³ of 119.5 days, representing a 575% increase compared to Doxil monotherapy (43.0 days, 143% increase). The combination also yielded a day 25 synergy score of 0.4, indicating synergy (Synergy Score < 0.7). However, in mantle cell lymphoma, combination index values for this compound with doxorubicin ranged from 1.0 to 1.2, suggesting nearly additive or slightly antagonistic effects depending on the context.
Etoposide: In multidrug-resistant neuroblastoma cells, the combined treatment of this compound with PRIMA-1MET and etoposide significantly reduced glutathione (B108866) (GSH) levels, increased peroxide production, stimulated lipid peroxidation, and induced ferroptosis.
Temozolomide (B1682018): this compound, both as a monotherapy and in combination with temozolomide, exhibited notable efficacy in preclinical glioblastoma (GBM) models. In a temozolomide-sensitive D-09–0500 MG human GBM tumor xenograft model in mice, the combination of this compound (12 mg/kg, orally, twice per week) and temozolomide (25 mg/kg daily from days 3-7) prolonged the median time for tumors to reach 1,000 mm³ compared to monotherapies.
Interactions with Other Microtubule-Targeting Agents (e.g., Nab-Paclitaxel)
Nab-Paclitaxel: A specific synergistic interaction has been observed between this compound and nab-paclitaxel. In models of pancreatic ductal adenocarcinoma (PDA), this compound synergized with nab-paclitaxel, and notably, with the standard clinical regimen of gemcitabine (B846)/nab-paclitaxel. This triple combination produced potent and durable tumor regressions in a PDA patient-derived xenograft (PDX) model, including instances of complete response. Similar efficacy was also achieved when this compound was combined solely with nab-paclitaxel, highlighting the strong synergistic potential between these two distinct microtubule-targeted agents.
Combinations with Proteasome Inhibitors (e.g., Bortezomib)
Bortezomib (B1684674): this compound has demonstrated additive or synergistic effects when combined with bortezomib in multiple myeloma (MM) cells, including those resistant to bortezomib. The combination significantly enhanced apoptosis and led to a greater reduction in BMI1 protein levels compared to single agents. Oral this compound combined with subcutaneous bortezomib significantly reduced MM.1S tumor growth and prolonged survival in immunodeficient mice xenograft models. Mechanistically, this compound was found to enhance bortezomib-induced endoplasmic reticulum (ER) stress, contributing to the observed synergistic effects.
Table 1: Preclinical Efficacy of this compound in Combination with Bortezomib in Multiple Myeloma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (vs. Control) | Survival Prolongation (vs. Control) |
| This compound Monotherapy | Significant reduction | Prolonged |
| Bortezomib Monotherapy | Significant reduction | Prolonged |
| This compound + Bortezomib | Significantly reduced (p<0.0001 vs. control, p=0.0003 vs. This compound, p=0.0104 vs. bortezomib) | Significantly prolonged (p<0.0001 vs. control, p=0.0002 vs. This compound, p=0.0072 vs. bortezomib) |
Combinations with Cell Cycle Modulators (e.g., Gemcitabine)
Gemcitabine: this compound synergistically enhanced the activity of gemcitabine, particularly in combination with nab-paclitaxel, in mouse models of pancreatic cancer. In genetically engineered mice with an aggressive and chemotherapy-resistant form of pancreatic cancer, the combination of this compound and gemcitabine extended survival approximately three times longer than treatment with a single standard agent.
Combinations with p53 Reactivators (e.g., PRIMA-1MET)
PRIMA-1MET (APR-246): The combined treatment of this compound and PRIMA-1MET (APR-246) demonstrated cytotoxicity in neuroblastoma cell lines (HTLA-230 and HTLA-ER), with the combination proving more effective than PRIMA-1MET alone. This combination, along with etoposide, was observed to significantly reduce glutathione (GSH) levels, increase peroxide production, stimulate lipid peroxidation, and induce ferroptosis in multidrug-resistant neuroblastoma cells. Furthermore, mild synergistic effects were noted in both TP53 wild-type and TP53 mutant acute myeloid leukemia (AML) cell lines when treated with this compound and APR-246.
Table 2: Preclinical Efficacy of this compound in Combination with PRIMA-1MET in Neuroblastoma Cells
| Cell Line (Resistance Status) | Combination (this compound + PRIMA-1MET) | Effect on Viability (vs. Untreated) | Effect on Viability (vs. PRIMA-1MET alone) | Effect on Viability (vs. This compound alone) |
| HTLA-230 (Parental) | This compound + PRIMA-1MET | ~45% reduction | Further 28% decrease | Further 18% decrease |
| HTLA-ER (Multidrug-Resistant) | This compound + PRIMA-1MET | ~37% reduction | Further 35% decrease | Not specified as further decrease |
Pharmacokinetic and Biodistribution Characteristics in Preclinical Models
Oral Bioavailability and Absorption in Animal Models
PTC596 exhibits high oral bioavailability across various preclinical species, including mice, rats, and cynomolgus monkeys nih.govctdbase.orgnih.govcaymanchem.com. This characteristic is a significant advantage, allowing for oral administration.
In mice, oral administration of this compound at a dose of 10 mg/kg resulted in a maximum plasma concentration (Cmax) of 1,156 ng/mL and an area under the curve (AUC) of 19,252 hour*ng/mL nih.govctdbase.org. When extrapolating linearly to a 12.5 mg/kg dose, the estimated Cmax would be approximately 1,445 ng/mL nih.govctdbase.org. Pharmacokinetic studies in rats demonstrated an absolute oral bioavailability exceeding 79% after a single 10 mg/kg dose. In cynomolgus monkeys, the oral bioavailability was observed to be 66% at a 2 mg/kg dose ctdbase.org.
This compound is rapidly absorbed following oral administration, with maximum plasma concentrations typically achieved within 2 to 4 hours in preclinical studies caymanchem.comfluoroprobe.compharmakb.com. The area under the plasma concentration-time curve (AUC) has been shown to increase proportionally with body weight-adjusted doses caymanchem.compharmakb.com. While Cmax generally increases with dose, the increase was less than dose-proportional at higher dose levels (above 2.6 mg/kg), suggesting a potential saturation effect caymanchem.compharmakb.com.
Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (Oral) | Cmax (ng/mL) | AUC (hour*ng/mL) | Absolute Oral Bioavailability (F%) |
| Mice | 10 mg/kg | 1,156 nih.govctdbase.org | 19,252 nih.govctdbase.org | High nih.govctdbase.org |
| Rats | 10 mg/kg | N/A | N/A | >79% ctdbase.org |
| Cynomolgus Monkeys | 2 mg/kg | N/A | N/A | 66% ctdbase.org |
Tissue Distribution and Tumor Penetration
This compound demonstrates effective biodistribution into tumors in mouse models nih.govebi.ac.uk. Its pharmacological properties, including a long circulating half-life, contribute to its ability to overcome barriers to drug delivery, particularly in challenging tumor microenvironments such as pancreatic ductal adenocarcinoma (PDA) pharmakb.comebi.ac.ukstem-art.com.
Studies have confirmed that the delivery and accumulation of this compound in pancreatic tumor tissues are sufficient to induce a pharmacodynamic response in vivo, evidenced by increased Cyclin B1 protein levels in post-treatment samples compared to pre-treatment samples ebi.ac.uk. This indicates that this compound effectively reaches the tumor site at concentrations capable of eliciting its intended biological activity ebi.ac.uk.
Blood-Brain Barrier Permeability and Central Nervous System Distribution
A notable characteristic of this compound is its ability to readily cross the blood-brain barrier (BBB) nih.govctdbase.org. This is a significant advantage, particularly for the treatment of central nervous system (CNS) cancers, as many other tubulin-binding agents are unable to effectively penetrate this protective barrier nih.gov.
The CNS distribution of this compound has been demonstrated by its efficacy in orthotopic mouse models of human glioblastoma (GBM) nih.govctdbase.org. For instance, in an orthotopic U-87 MG xenograft model, this compound showed efficacy even under conditions where temozolomide (B1682018) was inactive, underscoring its ability to reach and act within the CNS nih.govctdbase.org. This permeability makes this compound an attractive candidate for various oncological indications, including neuro-oncology nih.govfluoroprobe.com.
Pharmacokinetic-Pharmacodynamic Correlations in Preclinical Studies
Preclinical studies have established a clear correlation between this compound's efficacy and its Cmax in dose optimization studies nih.govctdbase.org. This indicates that achieving a certain peak concentration is important for its anti-tumor activity.
For example, in the HT1080 model of fibrosarcoma, this compound was not active when administered orally once daily at 5 mg/kg (a weekly dose of 35 mg/kg). However, activity was observed when this compound was administered at 10 mg/kg twice per week (a weekly dose of 20 mg/kg) or every other day (approximately 35 mg/kg weekly) nih.govctdbase.org. Similar responses were noted in the U-87 MG model of GBM with 10 mg/kg this compound dosed twice per week, every other day, or three times per week nih.govctdbase.org. These findings suggest that the dosing regimen and the resulting Cmax are critical determinants of efficacy in preclinical models nih.govctdbase.org.
The mechanism of action of this compound involves the potent induction of G2-M mitotic arrest and apoptosis through the inhibition of tubulin polymerization nih.gov. The downregulation of BMI1 protein levels and function is a secondary event to this primary mechanism nih.gov. Furthermore, studies have shown a positive correlation between baseline BMI-1 protein levels and this compound-induced apoptosis, indicating a pharmacodynamic link to its molecular target.
Absence of P-glycoprotein Substrate Activity
A crucial pharmacological property of this compound is its demonstrated absence of P-glycoprotein (P-gp) substrate activity nih.govctdbase.orgcaymanchem.comfluoroprobe.compharmakb.comebi.ac.ukstem-art.com. P-gp is an efflux transporter that can limit the intracellular concentration of many chemotherapeutic agents, leading to drug resistance fluoroprobe.comebi.ac.uk.
Unlike many other tubulin-binding agents, this compound is not effluxed by P-gp nih.govcaymanchem.comebi.ac.uk. This characteristic allows this compound to effectively kill cancer cells that overexpress P-gp nih.govebi.ac.uk. For instance, while overexpression of P-gp in certain cell lines increased the CC50 (concentration causing 50% cell growth inhibition) for known P-gp substrates like vinblastine (B1199706) and paclitaxel (B517696) by 10-30 fold, this compound remained unaffected by P-gp overexpression or inhibition ebi.ac.uk. This property significantly reduces the likelihood of P-gp-mediated drug resistance and contributes to its higher intracellular bioavailability caymanchem.com. The lack of P-gp substrate activity also supports its ability to cross the BBB, as P-gp is highly expressed in the capillary endothelial cells forming the BBB, where it limits drug entry into the brain nih.govfluoroprobe.comebi.ac.uk.
Research Methodologies and Analytical Approaches Employed in Ptc596 Studies
In Vitro Cellular Assays
In vitro cellular assays are fundamental for understanding the direct effects of PTC596 on various cancer cell lines and their biological processes. These assays allow for controlled experimental conditions to evaluate cellular responses to the compound.
Cell Proliferation and Viability Assays (e.g., MTS, BrdU ELISA, Clonogenic Assays)
Cell proliferation and viability assays are widely employed to quantify the inhibitory effects of this compound on cancer cell growth. The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a common colorimetric method used to assess cell viability. Studies have utilized MTS assays to evaluate the impact of this compound on multiple myeloma (MM) cell lines, including MM.1S, H929, RPMI8226, U266, KMS-11, KMS-11/BTZ, OPM-2, and OPM-2/BTZ, typically after 72 hours of treatment researchgate.net. Similarly, MTS assays have been used to determine cell viability in neuroblastoma (NB) cells exposed to this compound mdpi.com.
Another frequently used technique is the bromodeoxyuridine (BrdU) incorporation assay, which measures DNA synthesis as an indicator of cell proliferation. BrdU ELISA assays have been performed on human MM cell lines to evaluate the antiproliferative effects of this compound colab.ws. For instance, BrdU incorporation was assessed in MM.1S and OPM2 cells following 48 hours of this compound treatment, sometimes in co-culture with bone marrow stromal cells (BMSCs) researchgate.net.
The CellTiter-Glo Luminescent Cell Viability Assay, a luminescence-based method, has been used for high-throughput screening of this compound's activity across a broad spectrum of cancer cell lines. This assay was performed on a panel of 239 cancer cell lines and an in-house panel of 33 cell lines to determine the concentration resulting in a 50% reduction in cell viability (CC50) after 72 hours nih.gov. This compound demonstrated broad-spectrum activity, inhibiting 87% of the 239 cell lines tested with a CC50 value of ≤1.2 μmol/L nih.gov.
Colony formation assays, also known as clonogenic assays, are employed to assess the long-term reproductive viability of cells. These assays confirmed the cytotoxicity of this compound in pancreatic ductal adenocarcinoma (PDA) cell lines, such as Aspc1, Mia PaCa-2, and Panc1, over a 96-hour period olivelab.org. Anchorage-dependent clonogenicity assays have also been used to evaluate the inhibition of neuroblastoma cell proliferation by this compound mdpi.com.
Reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines highlight its potency:
| Cell Line Type | Cell Lines (Examples) | IC50 Range (nM) | Duration (h) | Reference |
| Mantle Cell Lymphoma (MCL) | Multiple MCL cell lines | 68 – 340 | 72 | nih.govselleckchem.com |
| Acute Myeloid Leukemia (AML) | MOLM-13, Rec-1 | 22.4 (MOLM-13), 136 (Rec-1) | Not specified (proliferation inhibition) | caymanchem.com |
| Multiple Myeloma (MM) | MM cell lines, including bortezomib-resistant | 24 – 98 (CC50) | Not specified | colab.ws |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry for Annexin V, 7-AAD, G2/M Phase)
To understand the mechanisms by which this compound inhibits cell growth, apoptosis and cell cycle analyses are crucial. Flow cytometry is a primary tool for these investigations.
Annexin V staining, typically coupled with propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD), is a standard flow cytometric method for detecting early and late apoptotic cells. Annexin V staining has been used to identify apoptotic cells in MM.1S and OPM-2 cells, as well as primary MM cells, after 48 hours of this compound treatment colab.wsresearchgate.netresearchgate.net. This compound has been shown to induce mitochondrial apoptosis, characterized by a loss of mitochondrial membrane potential, activation of BAX (a pro-apoptotic protein), cleavage of caspase-3 (an executioner caspase), and externalization of phosphatidylserine (B164497), particularly in mantle cell lymphoma (MCL) and acute myeloid leukemia (AML) cells nih.govnih.gov. The sub-G1 population, indicative of apoptotic cells with fragmented DNA, has also been measured by flow cytometry researchgate.net.
Cell cycle analysis, often performed using DNA-binding dyes like 7-AAD and flow cytometry, reveals how a compound affects the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M). Studies have shown that this compound induces a G2/M phase arrest in pancreatic ductal adenocarcinoma (PDA) cell lines, a finding consistent with its role as an anti-mitotic agent olivelab.org. This G2/M arrest has also been observed in MM cells colab.wscaymanchem.comresearchgate.netresearchgate.netresearchgate.netuliege.be. Further confirmation of mitotic arrest is achieved through flow cytometry for the M-phase marker phospho-histone H3 (PH3), which demonstrates an accumulation of cells specifically in mitosis following this compound treatment olivelab.org.
Cancer Stem Cell Enrichment and Analysis (e.g., Side Population Assays)
Cancer stem cells (CSCs) are a subpopulation of cancer cells with self-renewal capacity, differentiation potential, and high tumor-initiating ability, often linked to therapeutic resistance and relapse stem-art.comhaematologica.org. Side population (SP) assays are a key methodology to enrich and analyze CSCs. This technique exploits the ability of some cells, particularly stem cells, to efflux Hoechst 33342 dye via ATP-binding cassette (ABC) transporters, resulting in a distinct "side population" on flow cytometry plots nih.govhaematologica.orgplos.org.
In studies involving mantle cell lymphoma (MCL), SP assays were used to screen for SP cells in MCL cell lines based on their ability to export Hoechst 33342 nih.gov. This compound effectively reduced the number of SP cells in REC-1 MCL cells in a dose-dependent manner:
| This compound Concentration (nM) | Reduction in SP Cell Numbers (%) | Reference |
| 150 | 97.7 | nih.gov |
| 300 | 99.8 | nih.gov |
| 600 | >99.9 | nih.gov |
The IC50 for decreasing side population cells in Rec-1 was determined to be 138 nM caymanchem.comresearchgate.net. These findings indicate that this compound can effectively target and reduce the population of tumor-initiating side population cells nih.govcaymanchem.comresearchgate.net.
Co-culture Models for Microenvironment Interactions
Co-culture models are vital for investigating the complex interactions between cancer cells and the surrounding tumor microenvironment (TME), which includes stromal cells, immune cells, and the extracellular matrix mdpi.comfrontiersin.org. These interactions can significantly influence tumor biology and treatment response frontiersin.org.
In the context of this compound research, co-culture models have been utilized to study the impact of the bone marrow microenvironment on multiple myeloma (MM) cells. Specifically, MM.1S and OPM2 cells have been co-cultured with bone marrow stromal cells (BMSCs) isolated from MM patients to assess the proliferation rates of MM cells in the presence of stromal support when treated with this compound researchgate.netcolab.wsresearchgate.net. These experiments help to determine if the microenvironment confers resistance to this compound or if the compound can overcome such protective effects.
More broadly, co-culture models involving patient-derived tumor organoids and immune cells, such as T cells, are emerging as advanced in vitro systems to study tumor-immune interactions and to predict patient-specific drug responsiveness, particularly in the context of immunotherapy mdpi.comnih.gov. These models aim to more faithfully replicate the in vivo tumor architecture and cellular crosstalk mdpi.com.
Molecular and Biochemical Techniques
Molecular and biochemical techniques are indispensable for elucidating the precise molecular mechanisms of action of this compound, including its effects on protein expression, post-translational modifications, and cellular signaling pathways.
Western Blotting for Protein Expression and Phosphorylation States
Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates and to analyze their expression levels and phosphorylation states. This method provides critical evidence for how this compound modulates cellular pathways.
In studies of this compound, Western blotting has been employed to:
Analyze Microtubule Polymerization: Western blotting has been used to assess the levels of soluble and polymerized microtubules in MM cells, often detected using an anti-α-tubulin antibody, to confirm this compound's mechanism as a tubulin-binding agent that inhibits microtubule polymerization researchgate.net.
Assess BMI1 Protein Levels: this compound is known as an inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), a protein involved in gene silencing and cancer stem cell maintenance caymanchem.comptcbio.com. Western blotting has demonstrated that this compound reduces BMI1 protein levels in a dose-dependent manner colab.wsselleckchem.comresearchgate.net.
Evaluate Ubiquitination and Phosphorylation: this compound treatment has been shown to result in hyperphosphorylation of the BMI1 protein, leading to its degradation and a loss of BMI1 function. This is evidenced by a reduction in H2A ubiquitination levels, which can be detected via Western blotting colab.wsresearchgate.net.
Monitor Apoptosis-Related Proteins: Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins, such as MCL-1 (an anti-apoptotic protein), BCL-2, BCL-XL, BAX, and cleaved caspase-3, confirming the induction of mitochondrial apoptosis by this compound nih.govselleckchem.comnih.gov. This compound has been shown to downregulate MCL-1 expression selleckchem.comnih.govresearchgate.net.
Analyze Signaling Pathway Components: The technique is also used to assess the phosphorylation states of proteins involved in various signaling pathways, such as phosphorylated AKT, to understand how this compound affects cell survival and growth pathways nih.gov. Additionally, Western blotting has been used to evaluate the expression of epithelial-mesenchymal transition (EMT) proteins mdpi.comresearchgate.net.
Western blotting for phosphorylation events often involves comparing phosphorylation levels in treated versus untreated cell lysates and can be validated by dephosphorylating membranes bio-rad-antibodies.com. Probing for both the total protein and its phosphorylated form allows for the determination of the phosphorylated fraction relative to the total, serving as an internal loading control and enabling comparisons across different treatments bio-rad-antibodies.com.
In Vivo Preclinical Model Systems
Patient-Derived Xenograft Models (Subcutaneous and Orthotopic)
Patient-derived xenograft (PDX) models are a cornerstone of preclinical oncology research, offering a physiologically relevant platform to evaluate novel therapeutic agents like this compound. These models involve implanting human tumor tissue directly into immunocompromised mice, thereby maintaining the original tumor's histological and genetic characteristics. Both subcutaneous and orthotopic implantation strategies have been employed in this compound studies.
Subcutaneous Xenograft Models: Subcutaneous PDX models have been utilized across a range of cancers to assess this compound's efficacy. For instance, in studies involving temozolomide-sensitive D-09–0500 MG human glioblastoma (GBM) tumor xenografts, this compound monotherapy significantly delayed tumor growth. The median time for tumors to reach 1,000 mm³ in vehicle-treated mice was 10.6 days, which increased to 37.8 days (a 257% increase) in mice treated with this compound. nih.gov In pancreatic ductal adenocarcinoma (PDA) research, subcutaneous xenografts derived from Capan-1 human PDA cells demonstrated that this compound modestly slowed tumor growth as a monotherapy. wikipedia.org Similarly, in multiple myeloma (MM) studies, the MM.1S subcutaneous xenograft model in NOG mice showed that oral administration of this compound twice a week for three weeks significantly inhibited tumor growth. wikidata.org
Orthotopic Xenograft Models: Orthotopic models, where tumors are implanted into the anatomically correct site, provide a more accurate representation of the tumor microenvironment and metastatic potential. This compound has been tested in patient-derived orthotopic xenograft mouse models of pediatric high-grade gliomas (HGG) and diffuse intrinsic pontine gliomas (DIPG). These studies demonstrated significant tumor growth inhibition. wikipedia.orgguidetopharmacology.org In an orthotopic mouse model of human GBM using temozolomide-sensitive U-87 MG cells implanted intracranially, this compound showed efficacy even under conditions where temozolomide (B1682018) was inactive. nih.govmims.com
Detailed Research Findings from PDX Models:
| Cancer Type | Model Type | Key Findings (Monotherapy) | Key Findings (Combination Therapy) | Reference |
| Glioblastoma (GBM) | Subcutaneous (D-09–0500 MG) | Median time to 1000 mm³ increased from 10.6 days (vehicle) to 37.8 days (this compound). nih.gov | Synergistic efficacy with temozolomide, sunitinib, or paclitaxel (B517696). nih.gov | nih.gov |
| Glioblastoma (GBM) | Orthotopic (U-87 MG) | Efficacy observed even when temozolomide was inactive. nih.govmims.com | - | nih.govmims.com |
| DIPG, HGG, Medulloblastoma | Patient-derived Orthotopic | Tumor growth inhibition. wikipedia.orgguidetopharmacology.org | Significant reduction in tumor burden and extended animal survival when combined with radiochemotherapy. wikipedia.orgguidetopharmacology.org | wikipedia.orgguidetopharmacology.org |
| Pancreatic Ductal Adenocarcinoma (PDA) | Subcutaneous (Capan-1) | Modest slowing of tumor growth. wikipedia.org | Induced transient regressions in combination with gemcitabine (B846). wikipedia.org | wikipedia.org |
| Multiple Myeloma (MM) | Subcutaneous (MM.1S) | Significantly inhibited tumor growth. wikidata.org | Synergistic effects with bortezomib (B1684674). wikidata.orgmims.com | wikidata.orgmims.com |
Genetically Engineered Mouse Models
Genetically Engineered Mouse Models (GEMMs) are valuable tools that spontaneously develop tumors, closely mimicking the initiation and progression of human cancers, including their complex microenvironments and resistance mechanisms. This compound studies have utilized GEMMs, particularly in pancreatic ductal adenocarcinoma (PDA).
In PDA research, the KrasLSL. G12D/+; p53LSL. R172H/+; PdxCretg/+ (KPC) mouse model, which recapitulates key features of human PDA including stromal desmoplasia and chemoresistance, has been employed. wikipedia.org Intervention studies in the KPC model demonstrated potent activity of this compound, particularly when combined with common backbone regimens for PDA. wikipedia.org These models provide a stringent system for testing novel agents due to their physiological accuracy. wikipedia.org
Animal Survival Studies
In GBM models, this compound treatment extended the median lifespan of terminally ill tumor-bearing mice. For instance, in one study, this compound extended the median lifespan by 26 days compared to control mice. wikipedia.org In another GBM model (using GBM0811 cell line), this compound at 6 mg/kg every 3 days extended median lifespan by 17 days, and at 12 mg/kg, it extended median lifespan by 41 days. wikipedia.org
In diffuse intrinsic pontine glioma (DIPG) xenografts, treatment with this compound led to sustained animal survival benefit. guidetopharmacology.orgmims.com Furthermore, in the MM.1S subcutaneous xenograft model, oral administration of this compound significantly improved the survival of mice compared to vehicle-treated controls (p=0.0021). wikidata.org Similarly, in a MOLM-13 mouse xenograft model, this compound increased survival. scilit.com
Summary of Animal Survival Outcomes:
| Cancer Type | Model | Survival Outcome | Reference |
| Glioblastoma (GBM) | Xenograft | Extended median lifespan by 26 days (vs. control). wikipedia.org | wikipedia.org |
| Glioblastoma (GBM) | Xenograft (GBM0811) | Extended median lifespan by 17 days (6 mg/kg) and 41 days (12 mg/kg). wikipedia.org | wikipedia.org |
| DIPG | Xenograft | Sustained animal survival benefit. guidetopharmacology.orgmims.com | guidetopharmacology.orgmims.com |
| Multiple Myeloma (MM) | MM.1S Xenograft | Significantly improved survival (p=0.0021). wikidata.org | wikidata.org |
| Acute Myeloid Leukemia (AML) | MOLM-13 Xenograft | Increased survival. scilit.com | scilit.com |
Pharmacokinetic Profiling in Animal Tissues
Pharmacokinetic (PK) profiling in animal tissues is essential to understand the absorption, distribution, metabolism, and excretion of a compound. Studies have shown that this compound possesses favorable pharmacokinetic properties in animal models.
This compound is orally bioavailable in mice. nih.govwikipedia.orgciteab.com Pharmacokinetic studies in athymic nude mice at a dose of 10 mg/kg revealed a maximum plasma concentration (Cmax) of 1,156 ng/mL and an Area Under the Curve (AUC) of 19,252 hour*ng/mL. nih.gov It is estimated that at a dose of 12.5 mg/kg, the Cmax would be approximately 1,445 ng/mL. nih.gov A significant characteristic of this compound is its high protein binding, with 99.5% of the compound being protein-bound in mice. nih.gov
Crucially, this compound has been shown to readily cross the Blood-Brain Barrier (BBB), which is vital for its activity in brain tumors such as GBM and DIPG. nih.govciteab.com Furthermore, direct assessment of this compound delivery and accumulation in pancreatic tumor tissues in KPC mice demonstrated effective biodistribution. wikipedia.org After a single dose of 17 mg/kg, tissues were harvested after 24 hours and analyzed by mass spectrometry, confirming its presence in pancreatic tumor tissues. wikipedia.org
Pharmacokinetic Parameters in Mice (10 mg/kg oral dose):
| Parameter | Value | Reference |
| Cmax | 1,156 ng/mL | nih.gov |
| AUC | 19,252 hour*ng/mL | nih.gov |
| Protein Binding | 99.5% | nih.gov |
| BBB Permeability | Readily crosses | nih.govciteab.com |
Translational Research Considerations for Ptc596
Insights from Preclinical Data Guiding Further Research Directions
Preclinical studies have been instrumental in shaping the ongoing and future research directions for PTC596. Initially identified for its ability to inhibit the proliferation of cancer stem cells that express the B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, further investigation revealed that its primary mechanism of action is the inhibition of tubulin polymerization. nih.gov This leads to a potent induction of G2–M mitotic arrest and apoptosis, with the downregulation of BMI1 protein levels being a secondary effect. nih.gov
The broad-spectrum anticancer activity of this compound observed in preclinical models is a significant finding that has spurred further investigation into its clinical potential across a range of malignancies. nih.govnih.gov In vitro studies demonstrated its efficacy against 208 out of 239 cancer cell lines, representing a wide variety of tumor types. nih.gov This broad activity suggests that this compound could be a versatile therapeutic agent.
In vivo preclinical data has further solidified the potential of this compound. It has shown efficacy as a monotherapy and in combination with other agents in mouse models of leiomyosarcoma and glioblastoma. nih.govnih.gov Notably, in an orthotopic glioblastoma model, this compound was effective under conditions where the standard-of-care chemotherapy, temozolomide (B1682018), was inactive. nih.govnih.gov Additionally, studies in models of pediatric high-grade gliomas (HGG), diffuse intrinsic pontine gliomas (DIPG), and medulloblastoma have demonstrated that this compound can decrease cell proliferation and self-renewal capacity. ascopubs.org In multiple myeloma (MM) models, this compound induced significant cytotoxicity, even in cells resistant to bortezomib (B1684674). ashpublications.org
These preclinical findings are guiding the clinical development of this compound, with ongoing trials in leiomyosarcoma and DIPG. nih.govaacrjournals.org The synergistic effects seen in combination with other chemotherapeutic agents in preclinical models also support the rationale for combination therapy trials in patients. nih.govaacrjournals.org
Table 1: Summary of this compound Preclinical Efficacy in Various Cancer Models
| Cancer Model | Key Findings | Reference |
| Leiomyosarcoma | Demonstrated efficacy as monotherapy and in combination therapies in mouse models. | nih.govnih.gov |
| Glioblastoma | Showed efficacy in an orthotopic model where temozolomide was inactive. | nih.govnih.gov |
| Pediatric HGG, DIPG, and Medulloblastoma | Decreased cell proliferation and self-renewal capacity in vitro; in vivo combination with radiochemotherapy reduced tumor burden and extended survival. | ascopubs.org |
| Multiple Myeloma | Induced significant cytotoxicity in cell lines, including those resistant to bortezomib; inhibited tumor growth in a xenograft model. | ashpublications.org |
| Mantle Cell Lymphoma | Induced p53-independent mitochondrial apoptosis. | selleckchem.com |
| Acute Myeloid Leukemia | Inhibited cell growth and induced p53-independent mitochondrial apoptosis. | medchemexpress.commedchemexpress.com |
Molecular and Biological Correlates from Preclinical to Clinical Translation
The translation of molecular and biological findings from preclinical studies to the clinical setting is a cornerstone of this compound's development. A key molecular correlate is the compound's interaction with tubulin. X-ray crystallography has revealed that this compound binds to the colchicine (B1669291) site of tubulin, leading to the disruption of microtubule dynamics and subsequent mitotic arrest. nih.govaacrjournals.org This fundamental mechanism is being correlated with clinical observations of tumor growth inhibition.
Another important molecular event observed preclinically is the post-translational modification of the BMI1 protein. biospace.com this compound treatment leads to hyperphosphorylation of BMI1, resulting in a loss of its function, as evidenced by a decrease in H2A ubiquitination levels. ashpublications.org This downstream effect on a key protein involved in cancer stem cell maintenance and oncogenesis is a critical aspect of its anti-tumor activity. ashpublications.orgbiospace.com The ability to measure these molecular changes in patient samples could serve as a pharmacodynamic marker in clinical trials.
The transition from preclinical to clinical studies has been supported by pharmacokinetic data showing that the plasma exposures of this compound achieved in a first-in-human phase I trial exceeded the concentrations associated with efficacy in preclinical mouse models. nih.govaacrjournals.org This provides a strong rationale for the dose levels being explored in current clinical investigations and suggests that therapeutically relevant concentrations are achievable in patients.
Furthermore, the oral bioavailability of this compound and the fact that it is not a substrate for P-glycoprotein are significant pharmacological properties identified in preclinical studies that have important implications for its clinical use, suggesting a more consistent and predictable absorption profile compared to other tubulin-binding agents. nih.govaacrjournals.org
Identification of Potential Biomarkers for Response or Resistance (Preclinical)
While definitive clinical biomarkers for this compound are still under investigation, preclinical studies have pointed to several potential candidates that could predict response or resistance.
Given its mechanism of action, the expression levels and functional status of proteins involved in the G2/M checkpoint and apoptosis could be key determinants of sensitivity to this compound. For instance, high expression of BMI1, which is associated with more aggressive tumors and a poor prognosis in various cancers, could be a potential biomarker for tumors that are more likely to respond to this compound treatment. biospace.com Preclinical studies in mantle cell lymphoma and acute myeloid leukemia have highlighted the role of this compound in downregulating the anti-apoptotic protein MCL-1, suggesting that the baseline levels or dependence on MCL-1 for survival could influence sensitivity. selleckchem.commedchemexpress.commedchemexpress.com
The integrity of the apoptotic machinery is also likely to be a critical factor. Preclinical data indicates that this compound induces apoptosis in a p53-independent manner, which is a significant finding as p53 is frequently mutated in cancer. selleckchem.commedchemexpress.commedchemexpress.com This suggests that tumors with mutated or deficient p53 may still be sensitive to this compound, and p53 status could be a relevant biomarker to explore in clinical trials.
Conversely, mechanisms of resistance could involve alterations in tubulin structure that prevent this compound binding, or the upregulation of drug efflux pumps, although this compound is noted to not be a P-glycoprotein substrate. nih.govaacrjournals.org Further preclinical research is warranted to elucidate potential resistance mechanisms, which could involve screening for mutations in tubulin genes or changes in the expression of other microtubule-associated proteins in cell lines that develop resistance to this compound.
Table 2: Potential Preclinical Biomarkers for this compound
| Biomarker Category | Potential Biomarker | Rationale | Reference |
| Target-Related | BMI1 Expression | High levels are associated with aggressive tumors and this compound downregulates BMI1 function. | biospace.com |
| Downstream Effectors | MCL-1 Levels | This compound downregulates MCL-1, suggesting dependence on this anti-apoptotic protein could predict sensitivity. | selleckchem.commedchemexpress.commedchemexpress.com |
| Cell Cycle & Apoptosis | p53 Status | This compound induces apoptosis independently of p53, suggesting efficacy in p53-mutated tumors. | selleckchem.commedchemexpress.commedchemexpress.com |
| Pharmacodynamic | H2A Ubiquitination | Reduction in ubiquitinated H2A serves as a marker of BMI1 functional inhibition. | ashpublications.org |
Q & A
Q. What molecular mechanisms underlie PTC596-induced apoptosis in cancer cells?
this compound induces apoptosis primarily through BMI-1 inhibition, leading to downstream destabilization of MCL-1 and activation of caspase-3. In MCL and AML models, this compound reduces BMI-1 protein levels, which correlates with mitochondrial apoptosis via decreased MCL-1 expression. Caspase-3 activation is confirmed through DEVDase activity assays and PARP cleavage analysis .
Q. Which cell lines are validated for studying this compound's antitumor effects?
Commonly used cell lines include:
- Solid tumors : Caki (renal), A549 (lung), HeLa (cervical), and pancreatic cancer models .
- Hematologic cancers : MM.1S, H929 (myeloma), MOLM-13, OCI-AML3 (AML), and MCL cell lines . Dose-response curves (e.g., 30–200 nM) and viability assays (MTT/flow cytometry) are standard for IC50 determination .
Q. What in vitro assays best quantify this compound's apoptotic effects?
- Annexin V/PI staining (flow cytometry) for early/late apoptosis .
- Caspase-3 activation via DEVDase assays or immunofluorescence .
- Western blotting for PARP cleavage, MCL-1, and BMI-1 suppression .
Q. What biomarkers indicate this compound target engagement?
Q. How are dose-response relationships statistically analyzed in this compound studies?
Nonlinear regression models (e.g., log[inhibitor] vs. normalized response) calculate IC50 values. Synergy with other agents (e.g., gemcitabine) is assessed using combination index (CI) methods .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound combination therapies?
- Rationale : Prioritize agents with complementary mechanisms (e.g., this compound + proteasome inhibitors in myeloma) .
- Methods : Use fixed-ratio dosing (e.g., this compound + gemcitabine in pancreatic cancer) and assess synergy via Chou-Talalay or Bliss independence models .
- Endpoints : Tumor volume (caliper measurements), survival analysis (Kaplan-Meier curves), and apoptosis markers .
Q. How to address contradictions in this compound's p53-dependency claims?
Initial studies suggested p53 involvement in apoptosis, but later data in MCL showed no significant difference in ED50 between p53 wild-type and mutant cells. To resolve this:
- Use isogenic cell lines (e.g., p53-knockout vs. wild-type) .
- Validate findings across multiple cancer types (e.g., AML vs. solid tumors) .
Q. What strategies optimize this compound dosing across preclinical models?
- In vitro-to-in vivo translation : Adjust for pharmacokinetics (e.g., this compound’s long half-life) using allometric scaling .
- Dosing schedules : Intermittent dosing (e.g., 3x/week) to balance efficacy and toxicity in murine models .
Q. How to validate BMI-1 inhibition specificity across cancer types?
Q. What methodologies ensure rigor in this compound mechanistic studies?
- Orthogonal validation : Confirm BMI-1/MCL-1 effects using CRISPR, siRNA, or small-molecule inhibitors .
- Blinded analysis : Independent quantification of Western blots and histopathology .
- Data transparency : Share raw flow cytometry files and uncropped blot images via repositories .
Methodological Frameworks
- PICOT for preclinical studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
